molecular formula C9H12O3 B2869868 Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate CAS No. 2137613-20-6

Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B2869868
CAS No.: 2137613-20-6
M. Wt: 168.192
InChI Key: IUEMXUVDZUDHCF-UHFFFAOYSA-N
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Description

Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate (CAS 2137613-20-6) is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It belongs to a class of bicyclic structures recognized as valuable scaffolds in synthetic and medicinal chemistry . The bicyclo[3.2.0]heptane core is a prominent framework found in natural products and biologically active molecules, prized for its unique three-dimensional structure which enhances efficiency in binding to protein targets . This specific oxo-functionalized carbocyclic system serves as a key synthetic intermediate and versatile building block for the diastereoselective synthesis of more complex structures, including various substituted cyclobutane, γ-lactone, and other functionalized oxobicyclo[3.2.0]heptane derivatives . Researchers utilize this scaffold in the quest for novel compounds, particularly in the development of new antibacterial agents to combat multidrug-resistant bacterial strains, as well as in explorations of enzyme inhibition . The compound is offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEMXUVDZUDHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(=O)C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137613-20-6
Record name methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For instance, the reaction of a suitable diene with maleic anhydride followed by esterification can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ketones and esters.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate involves its interaction with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of bicyclo[3.2.0]heptane derivatives allows for tailored applications. Below is a detailed comparison with key analogs:

Methyl 6-Aminobicyclo[3.2.0]heptane-3-carboxylate Hydrochloride

  • Structure: Replaces the 6-oxo group with an amino group, forming a hydrochloride salt.
  • Key Differences: The amino group enhances water solubility and basicity compared to the ketone. Molecular weight: 229.29 g/mol (vs. 198.26 g/mol for the oxo derivative). Reactivity: The amine participates in condensation or alkylation reactions, unlike the oxo group.
  • Applications : Used as an intermediate in antibiotic synthesis (e.g., amoxicillin derivatives) .

tert-Butyl 6-Oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate

  • Structure : Substitutes the methyl ester with a tert-butyl ester and introduces a nitrogen atom at position 3.
  • Key Differences: Increased lipophilicity due to the tert-butyl group. Molecular weight: 227.26 g/mol (C11H17NO3). Stability: The Boc (tert-butoxycarbonyl) group enhances stability under basic conditions.
  • Applications : Common in peptide synthesis as a protective group .

Schiff Base Ligand Derivatives (e.g., Methyl-6-[2-(diphenylmethylene)amino...heptane-3-carboxylate)

  • Structure : Features a thia-aza bicyclic core with a Schiff base substituent.
  • Key Differences :
    • Extended conjugation from the Schiff base enables coordination with metal ions (Co, Ni, Cu, Zn).
    • Geometry: Forms octahedral (Ni, Cu, Zn) or tetrahedral (Co) complexes .
  • Applications : Antimicrobial agents and catalysts in coordination chemistry .

tert-Butyl 3,6-Diazabicyclo[3.2.0]heptane-3-carboxylate

  • Structure : Contains two nitrogen atoms in the bicyclic framework.
  • Key Differences :
    • Enhanced hydrogen-bonding capacity due to dual heteroatoms.
    • Molecular weight: 198.26 g/mol (C10H18N2O2).
  • Applications : Building block for drug discovery, particularly in kinase inhibitors .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications References
Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate 6-oxo, methyl ester ~182.22 (estimated) Moderate polarity, ketone reactivity Pharmaceutical intermediates -
Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate HCl 6-amino, HCl salt 229.29 Water-soluble, basic Antibiotic synthesis
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate 6-oxo, tert-butyl ester, 3-aza 227.26 Lipophilic, Boc-protected Peptide synthesis
Schiff base metal complexes Thia-aza core, Schiff base substituents Varies (~500–600) Octahedral/tetrahedral coordination Antimicrobial agents
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate 3,6-diaza, Boc-protected 198.26 Dual heteroatoms, hydrogen-bonding Kinase inhibitors

Key Findings and Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., oxo) increase electrophilicity at position 6, enabling nucleophilic attacks. Amino groups enhance solubility and bioactivity, making them suitable for drug intermediates. Boc/tert-butyl esters improve stability and lipophilicity for controlled release in drug formulations .
  • Biological Relevance: Schiff base derivatives exhibit antimicrobial properties, while amino analogs are critical in β-lactam antibiotic synthesis .
  • Synthetic Flexibility : Modular substitution (e.g., azabicyclo vs. diazabicyclo) allows tuning for specific applications, from catalysis to targeted therapies .

Biological Activity

Methyl 6-oxobicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered interest in various fields, including organic chemistry, medicinal chemistry, and biochemistry. This article explores its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a ketone and an ester functional group. This unique architecture contributes to its reactivity and interaction with biological systems.

Synthesis

The compound is typically synthesized through the Diels-Alder reaction, which involves the cycloaddition of a diene with a dienophile under controlled conditions. For example, the reaction of maleic anhydride with suitable dienes followed by esterification can yield this compound .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate enzyme activities and influence biochemical pathways .

Pharmacological Applications

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Antimicrobial Activity : Methyl 6-oxobicyclo[3.2.0]heptane derivatives have shown potential antibacterial effects against gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in developing therapeutic agents for various diseases .
  • Potential as Drug Precursors : Its unique structure allows it to serve as a building block for synthesizing more complex pharmaceutical compounds, potentially leading to new therapeutic agents .

Case Studies

Several research studies have focused on the biological implications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against bacterial strains, suggesting its potential in antibiotic development .
  • Cancer Research : Preliminary investigations indicated that modifications of the bicyclic structure could enhance cytotoxicity in cancer cell lines, presenting opportunities for anticancer drug development .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases, showing promise for future therapeutic applications .

Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundBicyclicAntibacterial, enzyme inhibition
Methyl 6-oxobicyclo[2.2.1]heptane-3-carboxylateBicyclicAntiviral properties
Methyl 6-oxobicyclo[3.1.0]hexane-3-carboxylateBicyclicLimited biological activity

This compound stands out due to its specific bicyclic structure, which imparts distinct chemical properties that enhance its biological activity compared to similar compounds .

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